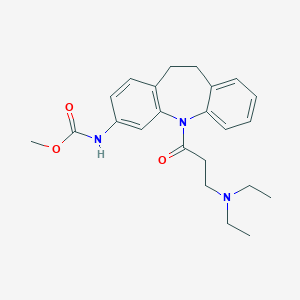
Carbamic acid, (5-(3-(diethylamino)-1-oxopropyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (5-(3-(diethylamino)-1-oxopropyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, methyl ester is a chemical compound that has gained significant attention in scientific research. It is commonly known as carbamazepine, and it is widely used as an anticonvulsant and mood-stabilizing drug. However,
作用机制
Carbamazepine works by inhibiting the sodium channels in neurons, thereby reducing the excitability of the neurons and preventing seizures. It also affects the release and reuptake of neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in mood regulation.
生化和生理效应
Carbamazepine has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of GABA, an inhibitory neurotransmitter that reduces neuronal excitability. It has also been shown to decrease the levels of glutamate, an excitatory neurotransmitter that increases neuronal excitability. In addition, carbamazepine has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival.
实验室实验的优点和局限性
Carbamazepine has several advantages for use in laboratory experiments. It has a well-established mechanism of action, and its effects on neuronal excitability and neurotransmitter release are well-documented. It is also readily available and relatively inexpensive. However, carbamazepine has some limitations, including its potential for toxicity and its effects on other ion channels and neurotransmitters.
未来方向
There are several potential future directions for research on carbamazepine. One area of interest is the development of new derivatives of carbamazepine that may have improved therapeutic effects and fewer side effects. Another area of interest is the investigation of carbamazepine's effects on other neurotransmitter systems, such as the endocannabinoid system. Finally, research on the potential use of carbamazepine in the treatment of other neurological disorders, such as Alzheimer's disease, is an area of ongoing investigation.
Conclusion:
Carbamazepine is a chemical compound that has gained significant attention in scientific research. It has been extensively studied for its potential therapeutic effects in various diseases, including epilepsy, bipolar disorder, and neuropathic pain. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for use in laboratory experiments have been well-documented. There are several potential future directions for research on carbamazepine, including the development of new derivatives, investigation of its effects on other neurotransmitter systems, and its potential use in the treatment of other neurological disorders.
合成方法
Carbamazepine is synthesized by reacting 10,11-dihydro-5H-dibenz(b,f)azepine with chloroacetyl chloride, followed by reaction with diethylamine, and finally, with methyl chloroformate. The product is then purified to obtain carbamazepine in its pure form.
科学研究应用
Carbamazepine has been extensively studied for its potential therapeutic effects in various diseases, including epilepsy, bipolar disorder, and neuropathic pain. It has also been investigated for its potential use in the treatment of alcohol withdrawal syndrome, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
属性
CAS 编号 |
78816-55-4 |
|---|---|
产品名称 |
Carbamic acid, (5-(3-(diethylamino)-1-oxopropyl)-10,11-dihydro-5H-dibenz(b,f)azepin-3-yl)-, methyl ester |
分子式 |
C23H29N3O3 |
分子量 |
395.5 g/mol |
IUPAC 名称 |
methyl N-[11-[3-(diethylamino)propanoyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate |
InChI |
InChI=1S/C23H29N3O3/c1-4-25(5-2)15-14-22(27)26-20-9-7-6-8-17(20)10-11-18-12-13-19(16-21(18)26)24-23(28)29-3/h6-9,12-13,16H,4-5,10-11,14-15H2,1-3H3,(H,24,28) |
InChI 键 |
JTVFPSMILIWOJL-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OC |
规范 SMILES |
CCN(CC)CCC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OC |
其他 CAS 编号 |
78816-55-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3,5-Tribromothieno[3,2-b]thiophene](/img/structure/B186773.png)
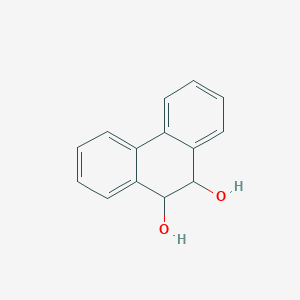

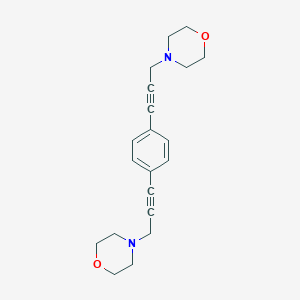
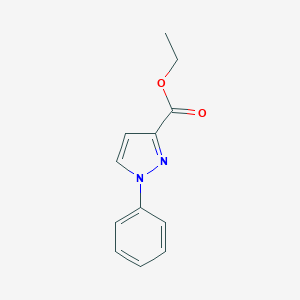
![2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol](/img/structure/B186780.png)
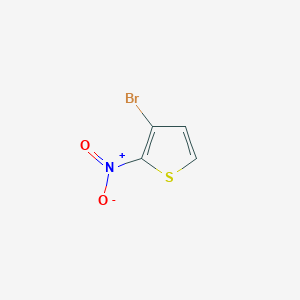
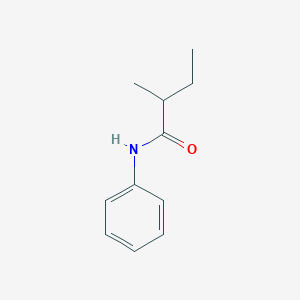
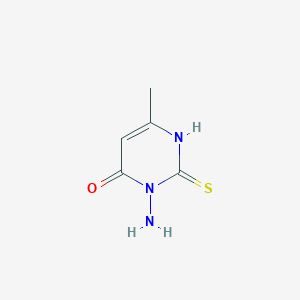
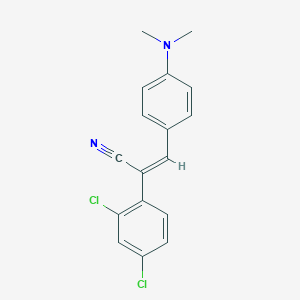
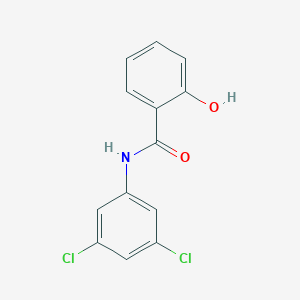
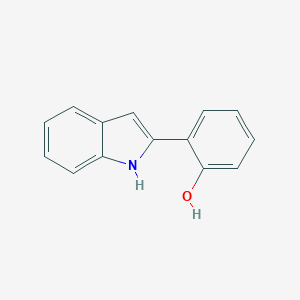
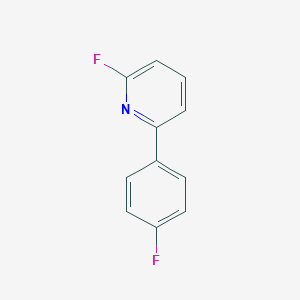
![9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one](/img/structure/B186796.png)